molecular formula C19H18BrClN2O2 B12133260 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12133260
M. Wt: 421.7 g/mol
InChI Key: NNJNUAGMWFUVJF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused heterocyclic core with bromine, chlorine, ethyl, and methoxy substituents. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity (due to the ethyl group) and electronic effects from halogen and methoxy groups. While its exact biological targets are under investigation, analogs within this class exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C19H18BrClN2O2

Molecular Weight

421.7 g/mol

IUPAC Name

9-bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H18BrClN2O2/c1-3-18-23-16(10-15(22-23)11-4-6-13(21)7-5-11)14-8-12(20)9-17(24-2)19(14)25-18/h4-9,16,18H,3,10H2,1-2H3

InChI Key

NNJNUAGMWFUVJF-UHFFFAOYSA-N

Canonical SMILES

CCC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(O1)C(=CC(=C4)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Substitution reactions: The chlorophenyl, ethyl, and methoxy groups are introduced through various substitution reactions, often involving Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the pyrazole and benzoxazine rings, allow for specific binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs
Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Dichloro substituents at positions 7 and 9; 2-methoxyphenyl at position 5 Anticancer potential Replaces Br with Cl; methoxy position differs
7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Bromine at position 7; 4-methoxyphenyl at position 5 Anti-inflammatory properties Methoxy group at position 5 instead of 7
9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Chlorine at ortho position on phenyl; isopropoxy group at position 2 Enhanced kinase inhibition Chlorine position altered; bulkier alkoxy group
4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol Bromine at position 4; phenolic hydroxyl group Kinase inhibition (e.g., EGFR) Additional hydroxyl group; altered halogenation
9-Bromo-5-(3,4-dimethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Dimethoxyphenyl at position 5; propenyloxy group at position 2 Antimicrobial activity Additional methoxy and propenyloxy substituents

Impact of Substituents on Physicochemical Properties

  • Ethyl vs. Methoxy : The ethyl group at position 5 increases lipophilicity (logP ~3.2), favoring membrane permeability, while methoxy at position 7 provides electron-donating effects, stabilizing charge-transfer interactions .

Biological Activity

The compound 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family and exhibits potential biological activities that warrant comprehensive investigation. This article reviews its biological properties, focusing on its antitumor, antimicrobial, and anti-inflammatory effects based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H21BrClN2O\text{C}_{22}\text{H}_{21}\text{BrClN}_2\text{O}

This structure includes a bromine atom, a chlorine atom, and a methoxy group, contributing to its unique pharmacological profile.

Antitumor Activity

Studies have shown that derivatives of benzoxazines and pyrazoles possess significant antitumor properties. The compound under review has been noted for its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), 769-P (renal cancer), and H2170 (lung cancer).
  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.

Table 1: Cytotoxicity Data for 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cell LineIC50 (µM)
HepG215.6
769-P12.3
H217018.4

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective antitumor agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Initial findings suggest:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli.
  • Fungal Strains : Candida albicans.

Table 2: Antimicrobial Activity of the Compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound exhibits notable activity against both bacteria and fungi, suggesting its potential application in treating infections.

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial activities, the compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

A recent study published in PMC highlighted the synthesis of several benzoxazine derivatives and their biological evaluations. The study reported that modifications to the benzoxazine structure could enhance biological activity against specific cancer types and microbial strains .

Another case study focused on a series of pyrazole derivatives similar to the compound , revealing promising results in reducing tumor growth in animal models . These findings underscore the importance of structural variations in optimizing therapeutic efficacy.

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